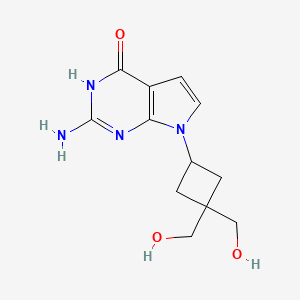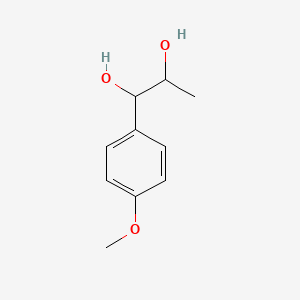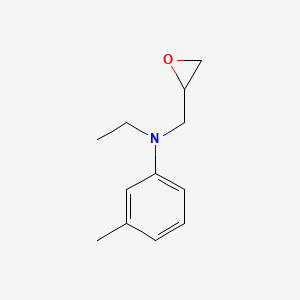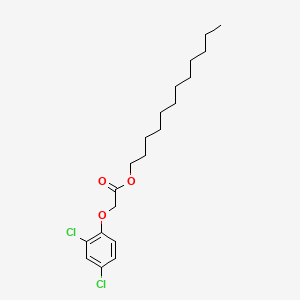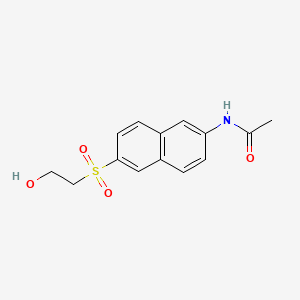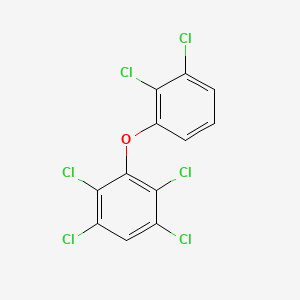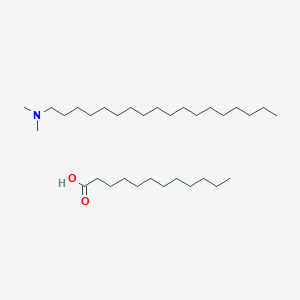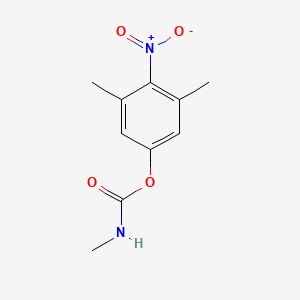
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of carbamic acid and is characterized by the presence of a nitro group and xylyl ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-nitro-3,5-xylyl ester typically involves the reaction of 4-nitro-3,5-xylenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 4-nitro-3,5-xylenol: This intermediate is synthesized through the nitration of 3,5-xylenol using a mixture of concentrated nitric acid and sulfuric acid.
Reaction with Methyl Isocyanate: The 4-nitro-3,5-xylenol is then reacted with methyl isocyanate in the presence of a catalyst, such as triethylamine, to form the carbamic acid ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用機序
The mechanism of action of carbamic acid, methyl-, 4-nitro-3,5-xylyl ester involves the inhibition of specific enzymes or receptors in biological systems. The nitro group plays a crucial role in its activity, as it can undergo redox reactions that lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Methiocarb: A carbamate pesticide with similar structural features but different functional groups.
Mexacarbate: Another carbamate compound used as a pesticide, with a different substitution pattern on the aromatic ring.
Uniqueness
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester is unique due to the presence of both a nitro group and a xylyl ester, which confer distinct chemical and biological properties
特性
CAS番号 |
4654-46-0 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
(3,5-dimethyl-4-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(16-10(13)11-3)5-7(2)9(6)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChIキー |
ZLAZQGTZGKUJHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)



